![molecular formula C15H11Cl2NO4S B13719961 (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is a complex organic compound with significant potential in various scientific fields. This compound features a dichloromethoxyphenyl group attached to a dioxidobenzoisothiazolyl methanone structure, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone typically involves multiple steps, including the formation of the dichloromethoxyphenyl group and the dioxidobenzoisothiazolyl methanone structure. Common synthetic routes may involve:
Formation of Dichloromethoxyphenyl Group: This step often includes chlorination and methoxylation reactions under controlled conditions.
Formation of Dioxidobenzoisothiazolyl Methanone:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
(3,5-Dichloro-4-methoxyphenyl)benzoisothiazole: Similar structure but lacks the dioxidobenzo group.
(3,5-Dichloro-4-methoxyphenyl)thiophene: Contains a thiophene ring instead of an isothiazole ring.
Uniqueness
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is unique due to the presence of both dichloromethoxyphenyl and dioxidobenzoisothiazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in similar compounds.
属性
分子式 |
C15H11Cl2NO4S |
|---|---|
分子量 |
372.2 g/mol |
IUPAC 名称 |
(3,5-dichloro-4-methoxyphenyl)-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO4S/c1-22-14-11(16)6-10(7-12(14)17)15(19)18-8-9-4-2-3-5-13(9)23(18,20)21/h2-7H,8H2,1H3 |
InChI 键 |
PXFURKRSSREDJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CC3=CC=CC=C3S2(=O)=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



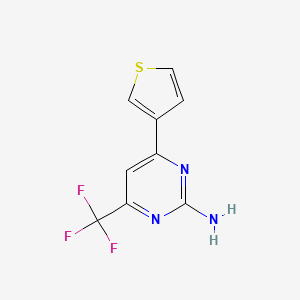
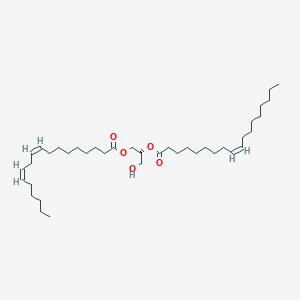
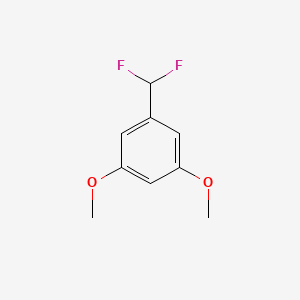

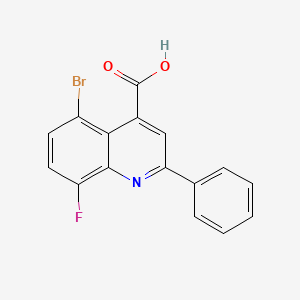
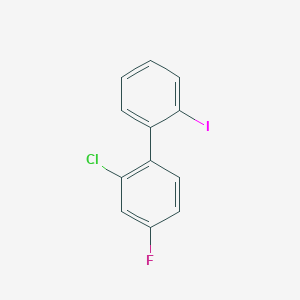
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
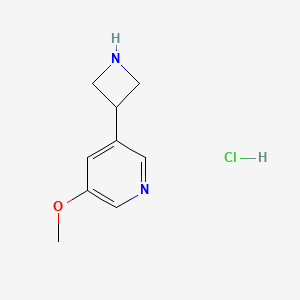
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)

![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

